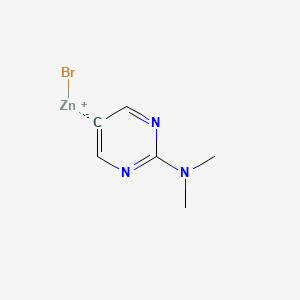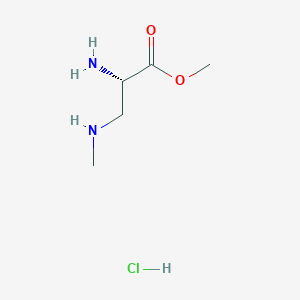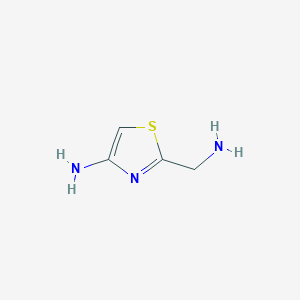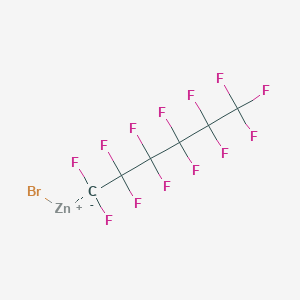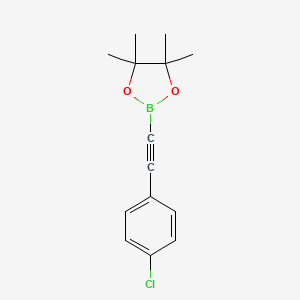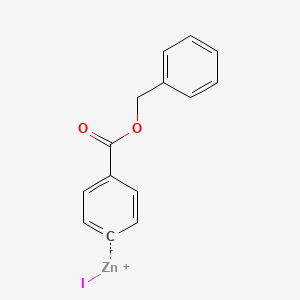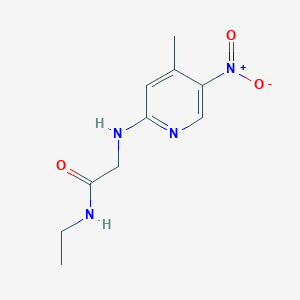
3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide is an organic compound that features a furan ring, a propynyl group, and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide typically involves the reaction of furan-2-carboxylic acid with prop-2-yn-1-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and may require a catalyst to improve yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The propynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alkene or alkane derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and propynyl group can participate in interactions with biological macromolecules, influencing the compound’s activity and selectivity.
類似化合物との比較
Similar Compounds
Furan-2-carboxamide: Lacks the propynyl group, making it less versatile in certain reactions.
N-(prop-2-yn-1-yl)propanamide: Lacks the furan ring, which reduces its potential for aromatic interactions.
3-(furan-2-yl)propanamide: Lacks the propynyl group, limiting its reactivity in certain synthetic applications.
Uniqueness
3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide is unique due to the presence of both the furan ring and the propynyl group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
3-(furan-2-yl)-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C10H11NO2/c1-2-7-11-10(12)6-5-9-4-3-8-13-9/h1,3-4,8H,5-7H2,(H,11,12) |
InChIキー |
IBFSCEVHZNXGRJ-UHFFFAOYSA-N |
正規SMILES |
C#CCNC(=O)CCC1=CC=CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


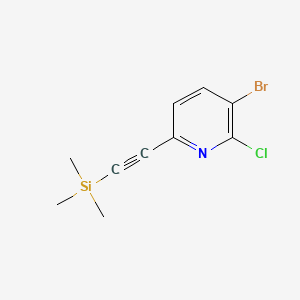

![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)
